Desertorin A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H18O8 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
7-hydroxy-8-(7-hydroxy-4-methoxy-5-methyl-2-oxochromen-6-yl)-4-methoxy-5-methylchromen-2-one |
InChI |
InChI=1S/C22H18O8/c1-9-5-11(23)21(22-18(9)13(27-3)7-17(26)30-22)19-10(2)20-14(28-4)8-16(25)29-15(20)6-12(19)24/h5-8,23-24H,1-4H3 |
InChI Key |
PRMZXICFBUXBCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=CC(=O)O2)OC)C3=C(C4=C(C=C3O)OC(=O)C=C4OC)C)O |
Origin of Product |
United States |
Scientific Research Applications
Introduction to Desertorin A
This compound is a bicoumarin compound produced by the fungus Aspergillus desertorum. It is structurally characterized as 7-hydroxy-4-methoxy-5-methyl-2H-chromen-2-one, with a molecular formula of C22H18O8 and a molecular weight of 410.4 g/mol . This compound has garnered attention due to its potential applications in various scientific research fields, particularly in pharmacology and toxicology.
Pharmacological Research
This compound has been investigated for its bioactive properties, which include:
- Antimicrobial Activity : Studies have shown that extracts containing this compound exhibit varying degrees of antimicrobial activity against certain bacterial and fungal strains. However, specific studies indicate that its effectiveness may vary depending on the concentration and the type of microorganism .
- Cytotoxic Effects : Research has indicated that this compound may possess cytotoxic properties, particularly against cancer cell lines. For instance, it has been shown to inhibit the growth of HL60 leukemia cells, suggesting potential applications in cancer therapy .
Toxicological Studies
This compound is classified as a mycotoxin, which raises concerns regarding its safety in food and feed products. Its role as a natural toxin necessitates thorough investigation into its toxicological profile:
- Mycotoxin Screening : this compound has been included in suspect screening approaches for natural toxins in various environmental samples, highlighting the need for monitoring its levels in agricultural products .
- Mechanisms of Toxicity : Understanding the mechanisms through which this compound exerts its toxic effects is crucial for risk assessment. Studies have focused on its interactions with biological systems, including potential impacts on DNA topoisomerases, which are critical for DNA replication and repair .
Biochemical Pathways
This compound's biosynthesis involves complex biochemical pathways that can provide insights into fungal metabolism and secondary metabolite production:
- Biosynthetic Gene Clusters : Genome-wide analyses have revealed the presence of specific biosynthetic gene clusters responsible for the production of this compound. These findings contribute to our understanding of how fungi synthesize complex natural products and their evolutionary adaptations .
Potential Industrial Applications
Given its unique chemical structure and biological activity, this compound may have potential applications in various industries:
- Agriculture : As a natural pesticide or fungicide, this compound could be explored for its ability to control plant pathogens without relying on synthetic chemicals.
- Pharmaceutical Development : The compound's cytotoxic properties could be harnessed for developing new anticancer agents or other therapeutic drugs.
Case Study 1: Anticancer Activity
A study published in Fungal Biology investigated the effects of this compound on HL60 leukemia cells. The results indicated significant growth inhibition at concentrations as low as 1 µM, with a gradual increase in efficacy over time. The study concluded that this compound could be a promising candidate for further development as an anticancer agent .
Case Study 2: Mycotoxin Monitoring
In an environmental study focusing on natural toxins, this compound was identified among several mycotoxins present in agricultural samples from the Ter River region. This highlighted the importance of monitoring such compounds to ensure food safety and mitigate health risks associated with mycotoxin exposure .
Preparation Methods
Enzymatic Oxidative Dimerization
This compound is natively produced in Emericella desertorum through cytochrome P450 (CYP)-catalyzed oxidative coupling. The enzyme DesC selectively dimerizes 7-demethylsiderin, a pentaketide monomer, at the meta positions (C6–C6′) to yield the (R)-atropisomer of this compound.
Mechanism:
-
Substrate Activation : 7-Demethylsiderin undergoes single-electron oxidation by DesC, forming a phenoxy radical.
-
Radical Coupling : Two radicals couple regioselectively at the C6–C6′ positions, controlled by the enzyme’s active-site topology.
-
Stereochemical Control : DesC enforces (R)-axial chirality via hydrophobic interactions and hydrogen bonding.
Yield and Selectivity:
Chemical Synthesis Approaches
Oxidative Phenol Coupling
Chemical mimics of enzymatic dimerization employ transition-metal catalysts for meta-selective coupling:
Silver Oxide-Mediated Coupling
Copper(II)-Diamine Complexes
Dihydro-Oxazole Biphenyl Strategy
A modular route constructs the unsymmetrical biphenyl core before coumarin annulation:
Steps:
-
Biphenyl Synthesis :
-
Coumarin Formation :
Advantages:
Comparative Analysis of Methods
Challenges and Optimization
Atropisomer Separation
This compound’s axial chirality necessitates chiral HPLC or enzymatic resolution post-synthesis. Reported resolutions achieve 98% de using Candida antarctica lipase B.
Oxidative Overcoupling
Uncontrolled dimerization generates undesired ortho-coupled byproducts (e.g., orlandin). Strategies include:
-
Protecting Groups : Methoxy groups at C4/C4′ suppress ortho reactivity.
-
Low-Temperature Catalysis : –20°C reduces radical mobility, enhancing meta selectivity.
Physicochemical Data for Reaction Design
Key parameters from Mycocentral:
-
LogS (ESOL) : –4.07 (poor aqueous solubility).
-
VDW Volume : 398.8 ų.
-
TPSA : 119.34 Ų (high polarity due to methoxy groups).
Implications :
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Desertorin A, and how can experimental reproducibility be ensured?
- Methodological Answer : Synthesis protocols should begin with detailed reaction conditions (solvents, catalysts, temperature) and purification steps (e.g., column chromatography). Reproducibility requires documenting batch-specific variables (e.g., reagent purity, humidity) and validating outcomes via spectroscopic techniques (NMR, HPLC). For novel methods, include step-by-step procedures in supplementary materials to enable replication .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural conformation?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment. Structural elucidation requires tandem mass spectrometry (LC-MS/MS) for molecular weight confirmation and 2D NMR (e.g., COSY, NOESY) to resolve stereochemistry. Cross-validate results with X-ray crystallography if crystalline forms are obtainable .
Q. How should researchers design in vitro assays to evaluate this compound’s bioactivity?
- Methodological Answer : Use cell lines relevant to the compound’s hypothesized mechanism (e.g., cancer cell lines for antiproliferative studies). Include positive controls (e.g., cisplatin for cytotoxicity) and dose-response curves (IC₅₀ calculations). Normalize results to solvent-only controls to account for batch-specific artifacts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Conduct a systematic review to identify variability sources (e.g., assay protocols, cell line origins). Perform meta-analyses using standardized effect sizes (e.g., Hedge’s g) to quantify heterogeneity. Validate findings through independent replication studies under controlled conditions .
Q. What experimental design strategies optimize this compound’s synthesis yield while minimizing byproducts?
- Methodological Answer : Employ Design of Experiments (DoE) to test factorial combinations (e.g., temperature, catalyst concentration). Use response surface methodology (RSM) to model interactions and identify optimal conditions. Validate models with triplicate runs and statistical confidence intervals (e.g., 95% CI) .
Q. How can mechanistic studies distinguish this compound’s direct molecular targets from off-pathway effects?
- Methodological Answer : Combine CRISPR-based gene knockout models with affinity proteomics (e.g., pull-down assays using biotinylated this compound). Validate target engagement via cellular thermal shift assays (CETSA) and dose-dependent rescue experiments .
Q. What computational approaches are suitable for predicting this compound’s pharmacokinetic properties?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to cytochrome P450 enzymes. Predict absorption/distribution via quantitative structure-activity relationship (QSAR) models. Validate in silico results with in vivo pharmacokinetic studies (e.g., plasma half-life in rodent models) .
Methodological Guidance for Data Interpretation
- Handling Conflicting Spectral Data : Cross-reference NMR chemical shifts with density functional theory (DFT) simulations to resolve ambiguities in peak assignments .
- Statistical Validation : Apply Bonferroni correction for multiple comparisons in high-throughput assays. Use principal component analysis (PCA) to reduce dimensionality in omics datasets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
